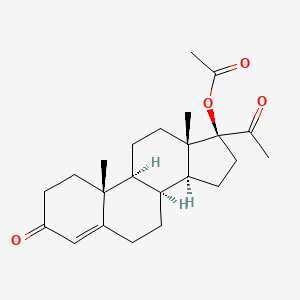

17-Acetoxyprogesterone

CAS No.:

Cat. No.: VC14497183

Molecular Formula: C23H32O4

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H32O4 |

|---|---|

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | [(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

| Standard InChI | InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19-,20-,21-,22-,23+/m0/s1 |

| Standard InChI Key | VTHUYJIXSMGYOQ-RCTKEMKKSA-N |

| Isomeric SMILES | CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |

| Canonical SMILES | CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

These structural variations influence pharmacological profiles, such as receptor affinity, half-life, and metabolic pathways. For instance, the 6α-methyl group in medroxyprogesterone acetate enhances oral bioavailability and prolongs duration of action .

Synthesis and Analytical Characterization

The synthesis of 17-acetoxyprogesterone typically involves acetylation of 17α-hydroxyprogesterone, a natural metabolite in the progesterone biosynthesis pathway. Key steps include:

-

Selective acetylation: Protection of the 17α-hydroxyl group using acetic anhydride under basic conditions.

-

Purification: Chromatographic techniques to isolate the acetylated product from reaction byproducts.

Analytical confirmation relies on spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): Distinct signals for the acetyl group (δ ~2.05 ppm for methyl protons) and the steroid backbone.

-

Mass Spectrometry: Molecular ion peak at m/z 344.45 corresponding to [M+H]⁺.

Mechanism of Action and Pharmacodynamics

17-Acetoxyprogesterone exerts its effects primarily through binding to the progesterone receptor (PR), a nuclear hormone receptor regulating gene transcription in target tissues. Key mechanistic features include:

Receptor Binding and Transcriptional Regulation

-

Ligand-receptor interaction: The acetyl group at C17 enhances lipid solubility, facilitating passive diffusion into cells and stabilizing the ligand-receptor complex.

-

Coactivator recruitment: Conformational changes in the PR promote recruitment of transcriptional coactivators, modulating expression of genes involved in endometrial maturation and gonadotropin suppression .

Pharmacodynamic Effects

-

Endometrial transformation: Induction of secretory changes in the endometrium, critical for embryo implantation.

-

Gonadotropin suppression: Negative feedback on the hypothalamic-pituitary axis, reducing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion .

Pharmacokinetics and Metabolic Pathways

While direct pharmacokinetic data for 17-acetoxyprogesterone are scarce, studies on its derivatives reveal insights into absorption, distribution, and elimination:

Absorption and Bioavailability

-

Oral administration: Limited bioavailability due to first-pass metabolism; esterification at C17 mitigates this by slowing hepatic degradation .

-

Parenteral routes: Intramuscular injection of prodrugs (e.g., medroxyprogesterone acetate) provides sustained release over weeks .

Metabolism

-

Hepatic cytochrome P450 enzymes: Oxidative metabolism at C6 and C21 positions, followed by glucuronidation or sulfation for renal excretion.

-

Key metabolites: 17α-hydroxyprogesterone (active) and pregnanediol (inactive).

Future Directions and Research Gaps

Despite the utility of its derivatives, 17-acetoxyprogesterone remains understudied. Priority research areas include:

-

Receptor isoform selectivity: Differential effects on PR-A vs. PR-B subtypes.

-

Non-genomic signaling: Rapid effects mediated by membrane-associated PRs.

-

Synthetic modifications: Exploration of C11 or C19 substituents to optimize therapeutic index.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume